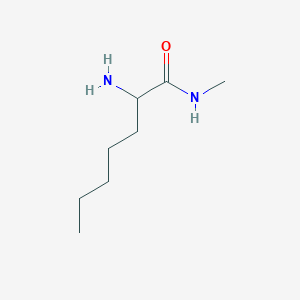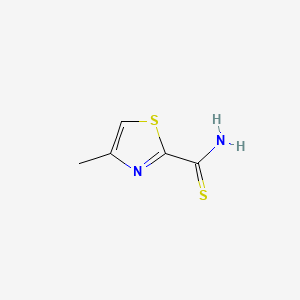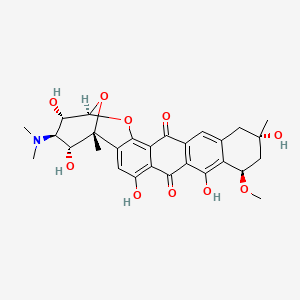
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, also known as Troglitazone, is a chemical compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic drug, but due to its adverse effects, it was withdrawn from the market. However, it has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis, resulting in decreased lipid accumulation.
Biochemical and Physiological Effects:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to improve insulin sensitivity and glucose uptake in various tissues, including adipose tissue, liver, and skeletal muscle. It also leads to the reduction of circulating free fatty acids and triglycerides. 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been shown to improve endothelial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in lab experiments include its well-characterized mechanism of action and its ability to modulate various signaling pathways. However, its adverse effects, such as hepatotoxicity, limit its use in lab experiments.
Orientations Futures
1. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in various diseases.
2. The development of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID analogs with improved efficacy and safety profiles.
3. The identification of biomarkers that can predict the response to 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID treatment.
4. The investigation of the role of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in the regulation of autophagy and apoptosis.
5. The development of novel drug delivery systems for 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID to improve its bioavailability and reduce its adverse effects.
Conclusion:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and ability to modulate various signaling pathways make it a promising candidate for drug development. However, its adverse effects, such as hepatotoxicity, limit its use in clinical practice. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID and to develop novel drug delivery systems to improve its efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the reaction of 5-bromo-2-pentanone with D-galactose, followed by the formation of a thiazolidine ring through the reaction with cysteine. This is then oxidized to form the carboxylic acid group, resulting in the formation of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.
Applications De Recherche Scientifique
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been studied for its potential role in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
124650-46-0 |
|---|---|
Nom du produit |
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID |
Formule moléculaire |
C9H17NO7S |
Poids moléculaire |
283.295 |
Nom IUPAC |
(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1 |
Clé InChI |
JEPVUMTVFPQKQE-NOVZGDRXSA-N |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Synonymes |
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)




